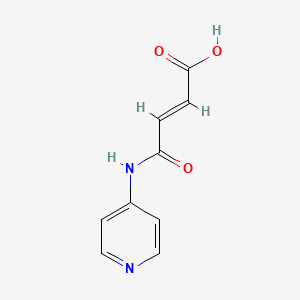

3-(Pyridin-4-ylcarbamoyl)-acrylic acid

Description

Relevance within Pyridine (B92270) and Acrylic Acid Chemistry

The chemical significance of 3-(Pyridin-4-ylcarbamoyl)-acrylic acid stems from the combined properties of its constituent parts. The pyridine moiety, a nitrogen-containing heterocycle, is a fundamental building block in medicinal chemistry and materials science. The nitrogen atom imparts basicity and the ability to participate in hydrogen bonding, which can influence the molecule's solubility, crystal packing, and interactions with other materials.

The maleamic acid portion of the structure provides significant functionality. It contains both a carboxylic acid and a carbon-carbon double bond, which are reactive sites for various chemical transformations. For instance, the carboxylic acid can be converted into esters or salts, while the double bond can participate in addition reactions or polymerization. N-substituted maleamic acids are well-documented as precursors to N-aryl maleimides, a class of compounds used extensively in bioconjugation and polymer synthesis. mdpi.com The conversion is typically achieved through cyclodehydration, often using reagents like acetic anhydride (B1165640) and sodium acetate. orgsyn.org The presence of the amide linkage provides structural rigidity and additional hydrogen bonding sites, further influencing the material properties of polymers derived from this monomer.

Historical Development of Related Pyridine-Amide-Acrylic Acid Architectures in Chemical Synthesis

The synthesis of molecules like this compound is built upon foundational principles of organic chemistry developed over more than a century. The chemistry of maleic anhydride, the key precursor, is particularly rich. Its utility as a dienophile in the Diels-Alder reaction was central to the Nobel Prize-winning work of Otto Diels and Kurt Alder in 1928. wikipedia.org

The reaction of maleic anhydride with amines to form maleamic acids is a classic and highly efficient transformation that has been known for decades. zbaqchem.comwikipedia.org This reaction provides a straightforward entry into a wide range of functionalized molecules. Historically, these maleamic acid derivatives have been crucial intermediates in the production of more complex structures, including polyimides and other high-performance polymers. frontiersin.org The use of copolymers containing maleic anhydride in commercial products, such as hair styling formulations, dates back to the 1950s. researchgate.net The specific synthesis of N-pyridyl derivatives of maleamic acid was explored in academic literature by the late 1970s, highlighting the long-standing interest in combining these versatile chemical motifs. acs.org The continued development of such architectures is driven by the ongoing search for novel materials with tailored chemical and physical properties for advanced applications.

Table 2: List of Chemical Compounds Mentioned

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

(E)-4-oxo-4-(pyridin-4-ylamino)but-2-enoic acid |

InChI |

InChI=1S/C9H8N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h1-6H,(H,13,14)(H,10,11,12)/b2-1+ |

InChI Key |

MFQUQFKJYZRIFA-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CN=CC=C1NC(=O)/C=C/C(=O)O |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 3 Pyridin 4 Ylcarbamoyl Acrylic Acid

Established Synthetic Pathways for Pyridine-Substituted Acrylic Acid Derivatives

The synthesis of pyridine-substituted acrylic acid derivatives can be approached in multiple ways, primarily focusing on the construction of the carbon-carbon double bond of the acrylic acid and the formation of the amide bond.

Condensation Reactions in the Formation of the Acrylic Acid Moiety

A primary method for forming the acrylic acid backbone in pyridine-substituted derivatives is through condensation reactions. One of the most common is the Knoevenagel condensation. This reaction typically involves the condensation of a pyridine-based aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid.

For instance, the synthesis of (E)-3-(pyridin-4-yl)acrylic acid is achieved by reacting 4-pyridinecarboxyaldehyde with malonic acid. The reaction is often carried out in pyridine (B92270), which acts as both the solvent and a basic catalyst, and is heated to reflux. niscpr.res.in The subsequent addition of hydrochloric acid facilitates the precipitation of the final product. niscpr.res.in

Table 1: Knoevenagel Condensation for Pyridine-Substituted Acrylic Acid

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Outcome |

| 4-Pyridinecarboxyaldehyde | Malonic Acid | Pyridine | (E)-3-(pyridin-4-yl)acrylic acid |

Amidation Reactions for Carbamoyl (B1232498) Linkage Formation

The most direct and established pathway to 3-(Pyridin-4-ylcarbamoyl)-acrylic acid involves the amidation of maleic anhydride (B1165640) with 4-aminopyridine (B3432731). This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of an anhydride.

The process involves the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on one of the carbonyl groups of the maleic anhydride molecule. researchgate.net This attack leads to the opening of the anhydride ring, forming a carboxylate and an amide functionality in a single step. fsu.edu The resulting product is the cis-isomer, N-(pyridin-4-yl)maleamic acid, which is the systematic name for this compound. google.com This reaction is generally high-yielding and can be performed under mild conditions, often at room temperature in various solvents like ether or acetic acid, or even in the solid state. niscpr.res.ingoogle.com

The reaction between maleic anhydride and primary amines to form the corresponding maleamic acid is a well-documented and efficient process. google.comzbaqchem.com

Stereoselective Synthesis of Geometric Isomers (e.g., E/Z configuration)

The stereochemistry of the final product is directly dictated by the geometry of the starting dicarboxylic acid derivative.

Z -isomer: The synthesis of this compound inherently produces the (Z)-isomer (or cis-isomer). This is because the reaction starts with maleic anhydride, in which the two carbonyl groups are held in a cis configuration by the cyclic structure. The ring-opening reaction with 4-aminopyridine preserves this stereochemistry in the resulting acyclic product.

E -isomer: To synthesize the corresponding (E)-isomer (or trans-isomer), one would need to start with the trans equivalent of maleic anhydride, which is fumaric acid or one of its derivatives (e.g., fumaryl (B14642384) chloride). The reaction of 4-aminopyridine with fumaryl chloride would yield (E)-4-oxo-4-(pyridin-4-ylamino)but-2-enoic acid.

Isomerization from the thermodynamically less stable (Z)-isomer to the (E)-isomer can sometimes be achieved. For unsaturated polyesters derived from maleic anhydride, quantitative isomerization from the cis-maleate form to the trans-fumarate form has been reported, often under thermal conditions. researchgate.net

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and controlling product formation.

Reaction Kinetics and Thermodynamic Considerations in Carbamoyl Formation

The formation of the carbamoyl linkage via the reaction of 4-aminopyridine with maleic anhydride is a thermodynamically favorable and typically rapid process.

Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the amino group in 4-aminopyridine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This forms a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, with the oxygen atom becoming a carboxylate anion, which is then protonated upon workup to yield the carboxylic acid. The reaction is generally considered a ring-opening transformation that produces an amide-linked pendant group and a free carboxylic acid group. fsu.edu

Kinetics: The kinetics of the reaction between maleic anhydride and amines have been studied, showing that the reaction proceeds readily. niscpr.res.in The rate is influenced by the nucleophilicity of the amine and the solvent used. Reactions in the solid state have also been investigated, where the kinetics are followed by measuring the thickness of the product layer formed over time. niscpr.res.in The reaction is often exothermic. google.com

Catalytic Approaches in Synthesis

While the reaction between maleic anhydride and 4-aminopyridine often proceeds efficiently without a catalyst, certain catalytic methods can be employed to promote amidation reactions, particularly in less reactive systems or for subsequent transformations.

Acid/Base Catalysis: Acetic acid can be used as a solvent, where it may also act as a catalyst for the formation of N-substituted maleamic acids. google.com For the subsequent cyclization of the maleamic acid to a maleimide, a classic method uses acetic anhydride and a catalytic amount of sodium acetate. tandfonline.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been reported as effective catalysts for the atroposelective synthesis of N-aryl maleimides from maleic anhydrides and anilines under mild conditions. nih.gov This approach involves the activation of the carboxylic acid functionality.

Diboronic Acid Anhydride (DBAA) Catalysis: DBAA has been shown to catalyze the dehydrative condensation of carboxylic acids with amines, presenting another potential catalytic route for amide bond formation in related systems. rsc.org

Table 2: Potential Catalytic Systems for Amide Formation

| Catalyst Type | Example | Application | Reference |

| Acid/Base | Acetic Acid / Sodium Acetate | Maleamic acid formation and subsequent cyclization | google.comtandfonline.com |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Atroposelective synthesis of N-aryl maleimides | nih.gov |

| Lewis Acid | Diboronic Acid Anhydride (DBAA) | Dehydrative amidation of carboxylic acids | rsc.org |

Derivatization Strategies for Structural Modifications

The molecular architecture of this compound, also known as N-(pyridin-4-yl)maleamic acid, offers multiple sites for structural modification. These derivatizations are crucial for fine-tuning the compound's physicochemical properties and for developing analogues with specific functionalities. Strategic modifications can be targeted at the pyridine ring system, the acrylic acid moiety, or the connecting carbamoyl linkage.

Modification of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards various reagents.

N-Oxidation: A common modification for pyridine rings is N-oxidation. The lone pair of electrons on the nitrogen atom can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions that are otherwise difficult to achieve. organic-chemistry.orgscripps.edu The resulting N-oxide can also influence the biological activity and solubility of the parent molecule.

Halogenation: Direct electrophilic halogenation of the pyridine ring is challenging due to its electron-deficient nature. Reactions often require harsh conditions and can lead to a mixture of products or protonation of the ring nitrogen. nih.govnih.gov Studies on 4-aminopyridine, a precursor to the title compound, show complex reactivity with halogens, leading to charge-transfer complexes, protonation, and even peculiar dimerization products rather than simple ring halogenation. acs.orgresearchgate.net More controlled halogenation of pyridine rings often involves alternative strategies, such as starting with pre-halogenated pyridines or employing N-oxide intermediates to direct substitution to specific positions. nih.gov Another advanced method involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, which undergo highly regioselective halogenation before ring-closing. nih.gov

| Modification Type | Reagents & Conditions | Potential Products |

| N-Oxidation | H₂O₂, m-CPBA | 3-(1-Oxido-pyridin-1-ium-4-ylcarbamoyl)-acrylic acid |

| Halogenation | ICl, IBr, Br₂ (often complex reactions) acs.org | Halogenated pyridine ring derivatives |

Derivatization at the Acrylic Acid Moiety

The acrylic acid portion of the molecule contains two key functional groups for derivatization: the carboxylic acid and the carbon-carbon double bond.

Esterification: The carboxylic acid group can be readily converted into an ester. This reaction is typically carried out by reacting the maleamic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com Esterification can be used to modify the compound's solubility, lipophilicity, and metabolic stability. The process often involves heating the N-substituted maleamic acid with the desired alcohol, sometimes in an inert solvent to facilitate the removal of water. google.com

Cyclization to Maleimide: One of the most significant reactions of N-substituted maleamic acids is the cyclodehydration to form the corresponding N-substituted maleimide. This intramolecular condensation is typically achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride with sodium acetate. annalsofrscb.rojocpr.com This transformation is a common strategy for synthesizing N-aryl maleimides, which are valuable in polymer science and as reagents in bioconjugation chemistry. jocpr.comgoogle.com

Reactions at the Double Bond: The electron-deficient C=C double bond, conjugated to both the amide and carboxyl groups, is susceptible to nucleophilic addition reactions, such as Michael additions. It can also participate in cycloaddition reactions, for instance, as a dipolarophile in 1,3-dipolar cycloadditions. mdpi.com

| Modification Type | Reagents & Conditions | Potential Products |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat google.com | Methyl 3-(pyridin-4-ylcarbamoyl)-acrylate |

| Cyclization | Acetic Anhydride, Sodium Acetate, Heat annalsofrscb.rojocpr.com | 1-(Pyridin-4-yl)-1H-pyrrole-2,5-dione |

Diversification of the Carbamoyl Linkage

The carbamoyl (amide) linkage is generally stable, but its modification can lead to significant structural and functional diversification.

N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl group. N-alkylation of amides can be achieved using alkyl halides in the presence of a base. beilstein-journals.org Modern, environmentally friendly approaches, such as mechanochemical (ball-milling) N-alkylation of imides, have been developed and could potentially be applied here, offering a solvent-free reaction pathway. beilstein-journals.org

Transamidation: Recent studies have shown that N-substituted maleamic acids can undergo a reversible transamidation reaction. nih.gov This exchange occurs through the formation of a cyclic maleic anhydride intermediate in equilibrium with the maleamic acid. In the presence of a different amine, the anhydride can be opened to form a new maleamic acid, effectively swapping the N-substituent. This dynamic process is influenced by factors such as concentration and the nature of the amine. nih.gov This reactivity offers a pathway to diversify the pyridine-containing portion of the molecule post-synthesis.

| Modification Type | Reagents & Conditions | Potential Products |

| N-Alkylation | Alkyl Halide (e.g., R-X), Base beilstein-journals.org | N-Alkyl-N-(pyridin-4-yl)maleamic acid derivatives |

| Transamidation | A different amine (e.g., R'NH₂), Equilibrium conditions nih.gov | N-Aryl'-maleamic acid derivatives |

Advanced Structural Elucidation and Supramolecular Chemistry of 3 Pyridin 4 Ylcarbamoyl Acrylic Acid

Spectroscopic Characterization in Advanced Research

Detailed spectroscopic data for (E)-3-(pyridin-4-yl)acrylic acid is not extensively reported in the available scientific literature. The following sections outline the principles of how these techniques would be applied for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds. For (E)-3-(pyridin-4-yl)acrylic acid, ¹H and ¹³C NMR would provide definitive information about its chemical environment, connectivity, and stereochemistry.

In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals, likely in the aromatic region (δ 7-9 ppm). The protons of the acrylic acid moiety would also have characteristic chemical shifts. The coupling constants between the vinyl protons would be indicative of the E-configuration (trans), typically in the range of 12-18 Hz. The acidic proton of the carboxylic group would likely appear as a broad singlet at a downfield chemical shift.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra of (E)-3-(pyridin-4-yl)acrylic acid would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ in the IR spectrum would be characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through hydrogen bonding. The C=O stretching vibration of the carboxylic acid would be expected to appear as a strong absorption around 1700 cm⁻¹. The C=C stretching of the acrylic group and the pyridine ring would also give rise to characteristic bands in the fingerprint region. Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar C=C bond.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of (E)-3-(pyridin-4-yl)acrylic acid would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable information about the compound's structure. Common fragmentation pathways could include the loss of a carboxyl group (CO₂H) or cleavage of the acrylic chain.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography has been successfully employed to determine the precise molecular and crystal structure of (E)-3-(pyridin-4-yl)acrylic acid. The compound crystallizes in the triclinic space group P1̅ with one molecule in the asymmetric unit. researchgate.net The pyridine ring and the acrylic acid moiety are nearly coplanar, which is a key feature of its solid-state conformation. researchgate.net The torsion angle of the E-configuration about the double bond is reported to be -6.1 (2)°. researchgate.netnih.gov

| Crystal Data for (E)-3-(pyridin-4-yl)acrylic acid | |

| Chemical Formula | C₈H₇NO₂ |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| a (Å) | 6.6279 (15) |

| b (Å) | 7.3272 (12) |

| c (Å) | 8.2308 (15) |

| α (°) | 67.271 (17) |

| β (°) | 83.403 (17) |

| γ (°) | 73.006 (17) |

| Volume (ų) | 352.57 (13) |

| Z | 2 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of (E)-3-(pyridin-4-yl)acrylic acid is dominated by a network of intermolecular interactions. Strong O—H⋯N hydrogen bonds link the molecules into chains along the nih.gov direction. researchgate.netnih.gov These chains are further connected by weak C—H⋯O interactions, forming a two-dimensional network. researchgate.netnih.gov

Furthermore, π–π stacking interactions play a crucial role in the formation of the three-dimensional supramolecular structure. researchgate.net These interactions are observed between the pyridine rings with a distance of 3.8246 (10) Å, and also involve the acrylic double bonds at a distance of 3.4322 (10) Å. An interaction between the nitrogen atom of the pyridine ring and the double bond of the acrylic group is also noted, with a distance of 3.4044 (13) Å.

Hirshfeld surface analysis has been used to quantify the intermolecular contacts, revealing the following contributions:

H⋯H (36.2%)

O⋯H/H⋯O (27.8%)

C⋯H/H⋯C (10.7%)

N⋯H/H⋯N (8.7%)

This analysis indicates that the crystal packing is primarily governed by dispersion and electrostatic interactions.

| Intermolecular Interaction | Description |

| O—H⋯N Hydrogen Bonds | Links molecules into chains along the nih.gov direction. |

| C—H⋯O Interactions | Connects adjacent chains. |

| π–π Stacking | Occurs between pyridine rings and between acrylic double bonds, contributing to the 3D structure. |

Supramolecular Architectures and Self-Assembly Phenomena

The interplay of the aforementioned intermolecular interactions leads to the formation of a well-defined supramolecular architecture. The strong O—H⋯N hydrogen bonds create robust one-dimensional chains. These chains are then organized into a higher-order structure through weaker C—H⋯O and π–π stacking interactions. researchgate.netnih.gov The weak C—H⋯O interactions between adjacent chains generate an R²₂(14) homosynthon. researchgate.netnih.gov The final three-dimensional structure is consolidated by the slipped π–π stacking interactions between the pyridine rings and the π–π stacking of the acrylic double bonds. This self-assembly demonstrates how directional and non-directional interactions cooperate to build a complex and stable crystal lattice.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation

The purity of 3-(Pyridin-4-ylcarbamoyl)-acrylic acid is paramount for its application in supramolecular chemistry and materials science. Chromatographic techniques are central to both assessing the purity of synthesized batches and for the isolation of the compound from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and quantification of non-volatile compounds like this compound. For the analysis of potentially volatile derivatives or impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring a derivatization step to increase the analyte's volatility.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment and quantification of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, byproducts, and degradation products. A typical HPLC method for this compound would employ a reversed-phase column with a polar stationary phase.

The separation mechanism is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a molecule like this compound, which contains both polar (pyridine ring, carboxylic acid, amide) and non-polar (aromatic ring) functionalities, a C18 column is a suitable choice.

A gradient elution is often preferred to achieve optimal separation of compounds with varying polarities. The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the consistent ionization state of the analyte, and an organic modifier such as acetonitrile (B52724) or methanol. The UV detector is commonly set at a wavelength where the compound exhibits maximum absorbance, determined by UV-Vis spectroscopy, to ensure high sensitivity.

Quantification is achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The purity of the sample is determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 8.5 min |

Table 2: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.3 | 1500 | 0.5 | Impurity 1 |

| 2 | 4.8 | 3000 | 1.0 | Impurity 2 |

| 3 | 8.5 | 292500 | 97.5 | This compound |

| 4 | 10.2 | 3000 | 1.0 | Impurity 3 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the non-volatile compound into a more volatile derivative.

One common derivatization strategy for compounds containing carboxylic acid and amide groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly increases the volatility of the compound, making it amenable to GC analysis.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polar column is typically used for the separation of silylated derivatives. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for the structural elucidation and identification of the compound.

While not a primary method for the purity assessment of the parent compound, GC-MS is highly valuable for identifying and quantifying volatile impurities that may be present in the sample, or for confirming the structure of the compound through the analysis of its volatile derivatives.

Table 3: Example GC-MS Method Parameters for the Analysis of TMS-derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 300 °C (hold 10 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Table 4: Hypothetical Mass Spectral Data for the TMS Derivative

| m/z | Relative Abundance (%) | Possible Fragment Ion |

| 73 | 100 | [Si(CH₃)₃]⁺ |

| 147 | 45 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |

| [M-15]⁺ | 20 | [M - CH₃]⁺ |

| M⁺ | 5 | Molecular Ion |

Theoretical and Computational Chemistry Investigations of 3 Pyridin 4 Ylcarbamoyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These methods are fundamental for understanding molecular structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for molecular geometry optimization.

In a typical DFT study of 3-(Pyridin-4-ylcarbamoyl)-acrylic acid, the initial step involves constructing a 3D model of the molecule. This structure is then optimized to find the lowest energy conformation (its most stable geometric arrangement). This process minimizes the forces on each atom, resulting in predicted equilibrium bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a robust description of molecular systems. The optimization would confirm the planarity of the acrylic acid and pyridine (B92270) moieties and determine the spatial orientation of the central carbamoyl (B1232498) (amide) linker.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation. This table is a representative example of the data that would be generated.

| Parameter | Atoms Involved | Calculated Value (Example) |

|---|---|---|

| Bond Length | C=O (acid) | 1.21 Å |

| Bond Length | C=O (amide) | 1.23 Å |

| Bond Length | N-H (amide) | 1.01 Å |

| Bond Angle | O=C-C (acid) | 123.5° |

| Bond Angle | C-N-C (amide-pyridine) | 128.0° |

| Dihedral Angle | O=C-N-C | 178.5° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy for electronic properties. They are often used to benchmark results obtained from DFT calculations to ensure their reliability. For this compound, high-accuracy single-point energy calculations on the DFT-optimized geometry could provide a more precise value for its electronic energy and properties like dipole moment and polarizability.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited.

For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the amide linkage. In contrast, the LUMO is expected to be localized on the electron-withdrawing acrylic acid moiety. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), which quantify the molecule's reactivity profile.

Table 2: Example of Calculated Quantum Chemical Descriptors from FMO Analysis. This table is a representative example of the data that would be generated.

| Parameter | Formula | Calculated Value (Example) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -2.0 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 eV |

| Global Electrophilicity (ω) | χ2 / (2η) | 4.01 eV |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is invaluable for studying conformational flexibility and intermolecular interactions.

This compound possesses several rotatable single bonds, which allows it to adopt various conformations. MD simulations can explore the molecule's conformational landscape by simulating its motion in a solvent (like water) at a given temperature. This analysis would reveal the most stable conformers and the energy barriers for rotation around key bonds, such as the C-N amide bond and the C-C bond connecting the amide to the acrylic acid group.

Furthermore, the molecule can potentially exist in different tautomeric forms. Tautomers are isomers that differ only in the position of a proton and a double bond. For this compound, potential tautomerism includes amide-imidol tautomerism within the carbamoyl linker and keto-enol tautomerism in the acrylic acid part, as well as proton migration involving the pyridine nitrogen. MD simulations, particularly advanced techniques like metadynamics, can be used to study the relative stabilities of these tautomers and the likelihood of their interconversion.

In medicinal chemistry, understanding how a small molecule (ligand) interacts with a biological target (e.g., a protein or enzyme) is crucial. MD simulations are a key tool for investigating these interactions at an atomic level. If this compound were identified as a potential inhibitor of a specific enzyme, MD simulations could be used to model its binding process.

The simulation would start by placing the ligand into the active site of the target protein, a process often guided by molecular docking. The simulation would then track the dynamics of the complex over time (typically nanoseconds to microseconds). The results would provide detailed information on the stability of the ligand in the binding pocket and identify the specific interactions that anchor it, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Analysis of the simulation trajectory can also be used to calculate the binding free energy, which provides a theoretical estimate of the ligand's binding affinity for its target.

Table 3: Illustrative Data from an MD Simulation of Ligand-Target Interaction. This table is a representative example of the data that would be generated.

| Ligand Group | Protein Residue | Interaction Type | Occupancy (%) |

|---|---|---|---|

| Pyridine Nitrogen | Lysine 78 | Hydrogen Bond | 85.2% |

| Carboxylic Acid OH | Aspartate 120 | Hydrogen Bond | 92.5% |

| Amide N-H | Serine 122 (Backbone C=O) | Hydrogen Bond | 76.1% |

| Pyridine Ring | Phenylalanine 210 | π-π Stacking | 65.0% |

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. For a molecule such as this compound, which features a pyridine ring, an amide linkage, and an acrylic acid moiety, SAR studies can elucidate the key structural features that govern its potential therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that quantitatively link the structural or physicochemical properties of a series of compounds to their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

In the context of pyridine-containing compounds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand their interactions with biological targets. For instance, in a study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, 3D-QSAR models were developed to predict their biological activity. nih.gov Similarly, research on imidazo-pyridine derivatives targeting AT1 and PPARγ employed CoMFA to establish robust predictive models. nih.gov These studies typically involve aligning a set of structurally similar molecules and calculating steric and electrostatic fields around them. The variations in these fields are then correlated with the observed biological activities using statistical methods like Partial Least Squares (PLS).

A hypothetical QSAR study on a series of analogues of this compound might yield statistical data as shown in the table below. Such a model would be instrumental in predicting the activity of newly designed derivatives, thereby prioritizing synthetic efforts.

| QSAR Model Statistics for Pyridine Derivatives | |

| Statistical Parameter | Value |

| Cross-validated correlation coefficient (q²) | 0.503 - 0.765 |

| Non-cross-validated correlation coefficient (r²) | 0.936 - 0.980 |

| Standard Error of Estimate (SEE) | 0.127 - 0.23 |

| F-statistic | > 100 |

| Predictive r² (r²_pred) on an external test set | 0.604 - 0.779 |

This table presents a range of typical statistical values obtained in 3D-QSAR studies on various pyridine derivatives, illustrating the predictive power of such models. The values are derived from studies on related compounds and are for illustrative purposes. nih.govnih.govnih.gov

The contour maps generated from these QSAR models provide a visual representation of the SAR. For example, green contours might indicate regions where bulky substituents are favored for enhanced activity, while yellow contours could suggest areas where steric hindrance is detrimental. Similarly, blue and red contours can highlight regions where electropositive and electronegative groups, respectively, are preferred. nih.gov This information is crucial for the rational design of new compounds with improved biological profiles.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular biological response. dovepress.comresearchgate.net A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather an abstract concept that embodies the common features of a set of active molecules.

For a compound like this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds that bind to the same target. The key pharmacophoric features would likely include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov The pyridine nitrogen, the amide group, and the carboxylic acid moiety of this compound are all potential pharmacophoric features.

A study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors successfully developed a five-point pharmacophore model (AHHRR) which included one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov Such a model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired biological activity. Furthermore, pharmacophore models can be instrumental in identifying the potential biological targets of a compound by comparing its pharmacophore to a database of pharmacophores derived from known ligand-target complexes. nih.gov

The table below illustrates a potential pharmacophore model for a series of pyridine derivatives, outlining the key features and their geometric constraints.

| Illustrative Pharmacophore Model for Pyridine Derivatives | |

| Pharmacophoric Feature | Description |

| Hydrogen Bond Acceptor (A) | Typically the nitrogen atom in the pyridine ring or carbonyl oxygen. |

| Hydrogen Bond Donor (D) | The amide N-H or the carboxylic acid O-H. |

| Aromatic Ring (R) | The pyridine ring, which can engage in π-π stacking interactions. |

| Hydrophobic Group (H) | Can be introduced through substituents on the pyridine or acrylic acid moieties. |

| Geometric Constraints | Distance (Å) |

| A to R1 | 2.5 - 4.0 |

| D to R1 | 3.0 - 5.0 |

| R1 to R2 (if applicable) | 4.0 - 6.0 |

This table represents a hypothetical pharmacophore model for compounds structurally related to this compound, based on common features identified in pharmacophore studies of various pyridine-containing molecules. nih.gov

By understanding the key pharmacophoric features of this compound and its analogues, researchers can gain insights into their mechanism of action and potentially identify their biological targets, paving the way for further drug development.

Investigation of Biological Activities: in Vitro Studies and Mechanistic Insights

Enzyme Inhibition Studies in Research Models

Derivatives of 3-(Pyridin-4-ylcarbamoyl)-acrylic acid have demonstrated notable enzyme-inhibiting capabilities in various research models. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of the α-amylase enzyme, a key target in the management of diabetes. In one study, ester and hydrazide derivatives of a pyrazolo[3,4-b]pyridine core showed excellent α-amylase inhibition, with some compounds exhibiting IC50 values as low as 5.10 μM. This activity is attributed to the interaction of the hydrazide functional group with the active sites of the α-amylase enzyme.

Furthermore, other related heterocyclic compounds have been investigated for their inhibitory effects on different enzymes. For example, a series of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones, synthesized using pyridine (B92270), were found to be effective inhibitors of α-glucosidase and α-amylase. One derivative, in particular, displayed exceptional activity with IC50 values of 0.051 mM for α-glucosidase and 0.0082 mM for α-amylase. Kinetic analysis revealed a mixed-type inhibition of α-glucosidase.

In the realm of cancer research, 2,4-diaryl benzofuro[3,2-b]pyridine derivatives have been evaluated for their ability to inhibit topoisomerase I and II, enzymes crucial for DNA replication and transcription. Several of these compounds demonstrated significant topoisomerase II inhibitory activity at a concentration of 100 μM.

Receptor Interaction Studies at the Molecular Level

While the pyridine nucleus is a common scaffold in many biologically active compounds known to interact with specific proteins, detailed receptor interaction studies specifically for this compound are not extensively documented in the reviewed literature. The geometry of pyridine-containing compounds can facilitate interactions with specific protein targets, influencing their biological activity. mdpi.comnih.gov However, further research is needed to elucidate the specific receptor binding profiles of this particular acrylic acid derivative.

Antimicrobial Efficacy in Research Models (e.g., Antibacterial, Antifungal, Antimycobacterial Activity)

The antimicrobial properties of compounds related to this compound have been a significant area of investigation. Pyridine derivatives, in general, are recognized for their therapeutic potential, including antimicrobial effects. mdpi.com

Antibacterial Activity: Several studies have highlighted the antibacterial potential of pyridine derivatives. For instance, newly synthesized pyridine derivatives were tested against Gram-positive bacteria like Bacillus subtilis and Bacillus thuringiensis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with some compounds in the pyran, pyridine, indenopyran, thiazolopyridine, and chromene series showing high antimicrobial activity. researchgate.netdntb.gov.ua In another study, N-(pyridin-4-yl)-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidine-4-carboxamide demonstrated a broad spectrum of antimicrobial activity. mdpi.com Alkylated pyridinium-4-aldoxime derivatives also showed promising antibacterial potential against Listeria monocytogenes. nih.gov

Antifungal Activity: The antifungal activity of pyridine-grafted copolymers of acrylic acid–styrene derivatives has been reported. These polymers showed effective zones of inhibition against fungal pathogens like Candida albicans and Aspergillus niger. nih.gov Other research on new pyridine derivatives also demonstrated significant antifungal potential against Fusarium oxysporum and Botrytis fabae. researchgate.netdntb.gov.ua

The following table summarizes the antimicrobial activity of some pyridine derivatives:

| Compound/Derivative | Microorganism | Activity/Result |

|---|---|---|

| Pyran, pyridine, indenopyran, thiazolopyridine, and chromene series | Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, Pseudomonas aeruginosa | High antimicrobial activity researchgate.netdntb.gov.ua |

| N-(pyridin-4-yl)-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidine-4-carboxamide | Various bacteria and fungi | Broad-spectrum antimicrobial activity mdpi.com |

| Alkylated pyridinium-4-aldoxime derivatives | Listeria monocytogenes | Promising antibacterial potential nih.gov |

| Pyridine-grafted copolymers of acrylic acid–styrene | Candida albicans, Aspergillus niger | Effective zones of inhibition nih.gov |

| New pyridine derivatives | Fusarium oxysporum, Botrytis fabae | Significant antifungal activity researchgate.netdntb.gov.ua |

Antineoplastic Investigations in Cellular Models

The pyridine moiety is a key component in numerous compounds with anticancer properties. nih.gov Research into derivatives of this compound has revealed promising antineoplastic activity in various cellular models.

A series of new 3-substituted-2-(4-hydroxyanilino)pyridine derivatives were synthesized and tested for their cytotoxic activity against HCT-116 and HepG-2 cancer cell lines. One compound, in particular, exhibited higher cytotoxic activity than the reference drug colchicine, with IC50 values of 0.52 and 1.40 μM, respectively. The mechanism of action for some of these active compounds was found to be the inhibition of tubulin polymerization. nih.gov

Another study focused on a novel harmine derivative, N-(4-(hydroxycarbamoyl)benzyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC), which acts as a histone deacetylase (HDAC) inhibitor. This compound showed significant anti-proliferation activity against five human cancer cell lines, with a particularly low IC50 value of 2.21 μM for HepG2 cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. mdpi.com

Furthermore, 1,2,4-oxadiazole derivatives containing a pyridine-4-yl group have been synthesized and screened for their anticancer activity. One such compound, 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole, demonstrated potent activity against the CaCo-2 colon cancer cell line with an IC50 of 4.96 μM. nih.gov

The following table summarizes the anticancer activity of some related pyridine derivatives:

| Compound/Derivative | Cancer Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| 3-Substituted-2-(4-hydroxyanilino)pyridine derivative (8d) | HCT-116 | 0.52 μM nih.gov | Tubulin polymerization inhibition nih.gov |

| 3-Substituted-2-(4-hydroxyanilino)pyridine derivative (8d) | HepG-2 | 1.40 μM nih.gov | Tubulin polymerization inhibition nih.gov |

| N-(4-(hydroxycarbamoyl)benzyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC) | HepG2 | 2.21 μM mdpi.com | HDAC inhibition, apoptosis induction, cell cycle arrest mdpi.com |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (colon) | 4.96 μM nih.gov | Not specified |

Anti-inflammatory and Immunomodulatory Mechanism Studies

Pyridine and its derivatives are known to possess anti-inflammatory properties. mdpi.com Studies on heterocyclic compounds incorporating pyridine moieties have shown significant anti-inflammatory effects. For instance, a study on new heterocyclic derivatives containing pyrazole, pyridine, and/or pyran moieties demonstrated potent anti-inflammatory properties through the in vitro inhibition of protein denaturation. Some of these compounds were also found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Thienopyridine derivatives have also been reported to have anti-inflammatory and immunomodulatory profiles, with some compounds showing inhibition of nitric oxide (NO) production in murine macrophages. nih.gov While the general anti-inflammatory potential of pyridine-containing scaffolds is evident, specific mechanistic studies on the immunomodulatory effects of this compound itself are limited in the available literature. Dipyridothiazines, which are derivatives of phenothiazines containing a pyridine scaffold, have been noted for their immunomodulatory activities. researchgate.net

Other Potential Biological Activities in Research Settings (e.g., Antioxidant, Antidiabetic Activity)

Antioxidant Activity: Several studies have explored the antioxidant potential of pyridine derivatives. Pyrimidine acrylamides, which share structural similarities, have been designed and evaluated for their antioxidant activities. These compounds have shown moderate to good lipid peroxidation inhibition potential. Pyridine compounds, in general, are noted for their therapeutic properties, including antioxidant activity. mdpi.com

Antidiabetic Activity: The potential for antidiabetic activity has been a significant focus of research for derivatives of this compound. As mentioned in the enzyme inhibition section, pyrazolo[3,4-b]pyridine derivatives have been shown to be potent inhibitors of α-amylase, with IC50 values significantly lower than the reference drug acarbose. Other studies on carbamoyl (B1232498) 1,4-dihydropyridine derivatives have also highlighted their potential antidiabetic activity. Furthermore, a novel 8-purine derivative, investigated as a Dipeptidyl peptidase 4 (DPP-4) inhibitor, demonstrated a potent antidiabetic effect in in vitro and in vivo models. The inhibition of enzymes like α-glucosidase and α-amylase by related compounds further supports the potential of this chemical class in diabetes research.

Based on a comprehensive search for scientific literature, there is insufficient specific, publicly available research data on the chemical compound "this compound" (also known by its systematic names, such as (E)-4-oxo-4-(pyridin-4-ylamino)but-2-enoic acid or (Z)-4-oxo-4-(pyridin-4-ylamino)but-2-enoic acid) to generate a thorough and scientifically accurate article according to the provided outline.

The search results consistently yielded information on related but structurally distinct compounds, such as:

(E)-3-(pyridin-4-yl)acrylic acid: This compound lacks the critical carbamoyl (amide) linkage requested.

Other pyridine-carboxylic acid derivatives: Research is available for various isomers or derivatives used as ligands in coordination chemistry, but not for the specific structure requested.

Other carbamoyl acrylic acids: Studies were found for compounds with the carbamoyl-acrylic acid moiety attached to different aromatic groups (e.g., phenyl rings), not the pyridin-4-yl group.

The user's instructions strictly require that the generated content focus solely on "this compound" and adhere to a detailed outline covering its specific applications in materials science, medicinal chemistry, and more. Without dedicated research on this exact compound, it is not possible to provide the detailed findings, data tables, and in-depth analysis required for each section of the outline without resorting to speculation or including irrelevant information from other compounds.

Therefore, to maintain scientific accuracy and strictly adhere to the user's explicit instructions, the requested article cannot be generated at this time due to the lack of available source material.

Future Research Directions and Challenges for 3 Pyridin 4 Ylcarbamoyl Acrylic Acid

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 3-(pyridin-4-ylcarbamoyl)-acrylic acid, while established, presents opportunities for improvement in terms of efficiency and sustainability. Traditional methods often rely on multi-step procedures that can be time-consuming and generate significant waste. Future research is poised to explore more direct and environmentally benign synthetic strategies.

One promising avenue is the development of one-pot syntheses, which would streamline the process by combining multiple reaction steps into a single operation. This approach minimizes the need for intermediate purification, thereby reducing solvent consumption and waste generation. Furthermore, the exploration of greener solvents and catalysts is a critical area of focus. The principles of green chemistry advocate for the use of renewable feedstocks and energy-efficient reaction conditions, such as visible-light photocatalysis, to minimize the environmental impact of chemical production. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Acrylic Acid Derivatives

| Synthetic Method | Key Features | Advantages | Challenges |

| Traditional Synthesis | Multi-step, use of conventional solvents and catalysts | Well-established procedures | Time-consuming, potential for significant waste generation |

| One-Pot Synthesis | Multiple reaction steps in a single operation | Reduced reaction time, less solvent consumption, minimized waste | Optimization of reaction conditions for multiple steps can be complex |

| Green Chemistry Approaches | Use of renewable feedstocks, green solvents, photocatalysis | Environmentally benign, high atom economy, energy efficient | Catalyst development, scalability of photochemical reactions |

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in the prediction of the structure-function relationships of chemical compounds. For this compound, these methods can provide profound insights into its physicochemical properties and biological activities, thereby guiding the design of new derivatives with enhanced efficacy.

Quantum mechanical calculations can be employed to determine the electronic structure, molecular geometry, and reactivity of the molecule. This information is crucial for understanding how the compound interacts with biological targets at the molecular level. Techniques such as Hirshfeld surface analysis can further elucidate the nature and significance of intermolecular interactions, which play a key role in the compound's supramolecular assembly and crystal packing. researchgate.net

Molecular docking simulations are another powerful tool for predicting the binding affinity and mode of interaction of this compound with specific protein targets. By virtually screening large libraries of compounds, researchers can identify promising candidates for further experimental investigation. This computational pre-screening significantly accelerates the drug discovery process and reduces the costs associated with laboratory-based high-throughput screening.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the biological activities of some acrylic acid derivatives are known, the full therapeutic potential of this compound remains largely unexplored. Future research should focus on identifying and validating novel biological targets for this compound and elucidating the underlying mechanistic pathways of its action.

Derivatives of the broader cinnamic acid class, to which this compound belongs, have demonstrated a wide range of biological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov For example, certain N-arylcinnamanilides have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govmdpi.com These findings suggest that this compound and its analogs could also possess valuable therapeutic properties.

High-throughput screening assays, coupled with target identification techniques such as proteomics and genomics, can be utilized to uncover new biological targets. Once a target is identified, further studies will be necessary to understand the precise mechanism by which this compound exerts its biological effect. This could involve investigating its impact on cellular signaling pathways, enzyme activity, or gene expression. A deeper understanding of its mechanism of action is essential for the rational design of more potent and selective therapeutic agents. For instance, some microtubule targeting agents have been developed from acrylic acid-based compounds. nih.gov

Integration into Hybrid Materials and Nanotechnology Applications

The unique structural features of this compound, including its pyridyl and acrylic acid moieties, make it an attractive building block for the construction of novel hybrid materials and for applications in nanotechnology. nih.gov The pyridyl group can act as a ligand for metal coordination, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in areas such as gas storage, catalysis, and drug delivery.

The acrylic acid portion of the molecule can be polymerized to create functional polymers with tailored properties. These polymers could find use in the development of smart materials, such as stimuli-responsive hydrogels or coatings. Furthermore, the compound could be incorporated into nanoscale drug delivery systems, such as nanoparticles or liposomes, to improve its bioavailability and target specificity.

The ability of 4-pyridylacrylic acid, a related compound, to act as a versatile ligand in the construction of coordination compounds highlights the potential of this compound in this area. nih.gov Its multiple coordination sites allow for the formation of higher-dimensional structures with diverse topologies and functionalities. nih.gov

Addressing Stereochemical Control in Synthesis and Biological Activity

The presence of a carbon-carbon double bond in the acrylic acid moiety of this compound gives rise to the possibility of E and Z stereoisomers. It is well-established that the stereochemistry of a molecule can have a profound impact on its biological activity. Therefore, controlling the stereochemical outcome of the synthesis is a critical challenge that needs to be addressed in future research.

The synthesis of (E)-3-(pyridin-4-yl)acrylic acid has been reported, and its structure has been confirmed to have an E-configuration about the double bond. nih.gov Future synthetic efforts should focus on developing stereoselective methods that allow for the exclusive or preferential formation of one stereoisomer over the other. This will be crucial for establishing a clear structure-activity relationship and for developing compounds with optimal therapeutic efficacy.

Furthermore, it is important to investigate the biological activities of the individual stereoisomers. It is possible that one isomer is significantly more active than the other, or that the two isomers have different biological profiles. A thorough understanding of the role of stereochemistry in the biological activity of this compound will be essential for its future development as a therapeutic agent. For instance, in the synthesis of related compounds, the Knoevenagel condensation has been shown to produce the trans-acrylic acid. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Pyridin-4-ylcarbamoyl)-acrylic acid, and how can purity be validated?

The compound is synthesized via a Knoevenagel condensation between 4-pyridinecarbaldehyde and malonic acid in pyridine under reflux (3 hours), followed by HCl-mediated precipitation and recrystallization (97.9% yield) . Key steps:

- Reagents : Malonic acid (1:1 molar ratio with aldehyde), pyridine solvent.

- Purification : Filtration, acetone washing, and slow water evaporation for crystal growth.

- Validation : Purity is confirmed via melting point analysis, HPLC, and / NMR spectroscopy. Crystallographic refinement (SHELXL) ensures structural integrity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

X-ray diffraction reveals a monoclinic crystal system (space group P2/c) with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.216 |

| b (Å) | 10.124 |

| c (Å) | 12.309 |

| β (°) | 90.0 |

| Volume (ų) | 901.2 |

Stabilizing interactions include O–H···N hydrogen bonds between the carboxylic acid and pyridyl groups (2.65 Å) and π-π stacking (3.8 Å interplanar distance) . Refinement using SHELXL-2016/6 (R-factor < 0.05) ensures accuracy .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

Discrepancies arise from thermal motion, disorder, or data quality. Mitigation strategies:

- Data Collection : High-resolution (<1.0 Å) data with redundancy ≥ 4 reduces noise.

- Refinement Tools : SHELXL’s restraints (e.g., DFIX, FLAT) standardize bond lengths/angles. For example, the C=O bond in the acryloyl group is constrained to 1.21 Å based on prior studies .

- Validation : Check using CrysAlis PRO for absorption corrections and PLATON for symmetry checks .

Q. What methodologies are used to analyze the compound’s supramolecular interactions in drug design contexts?

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding: 32%, π-π: 18% in this compound) .

- DFT Calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Docking Studies : PyRx or AutoDock Vina simulate binding to biological targets (e.g., bacterial enzymes) .

- Experimental Validation : MIC assays against E. coli and S. aureus (e.g., MIC = 8–16 µg/mL) confirm antimicrobial potential .

Q. How do proton transfer reactions influence the biological activity of derivatives like 3-(sulfamoylphenylcarbamoyl)acrylic acid?

Proton transfer salts (e.g., with 2-aminopyridine) enhance solubility and bioavailability. Key steps:

- Synthesis : Equimolar acid and base in ethanol (reflux, 4 hours) yield salts with >85% purity .

- Mechanism : The carboxylate group (–COO⁻) interacts with bacterial membrane proteins (e.g., penicillin-binding proteins), disrupting cell wall synthesis.

- Activity : Salts show lower MIC values (4–8 µg/mL) against L. monocytogenes compared to parent acids .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?

Variability in MIC values (e.g., 8–32 µg/mL) may stem from:

- Strain Differences : Wild-type vs. resistant strains (e.g., B. subtilis vs. MRSA).

- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion.

- Solution Chemistry : pH-dependent protonation (pKa ~2.5 for carboxylic acid) affects activity .

Resolution : Standardize protocols (CLSI M07-A9) and include positive controls (e.g., Vancomycin) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.